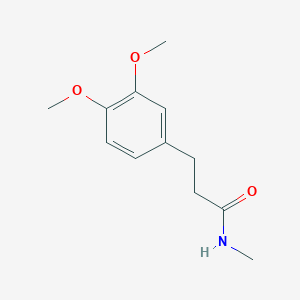
3-(3,4-dimethoxyphenyl)-N-methylpropanamide
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step sequence starting from vanillin . A shorter synthesis sequence involves a Povarov cycloaddition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal . The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the compound “3,4-Dimethoxyphenylacetic acid” has a melting point of 96 - 98 °C and a boiling point of 293.08°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on the biosynthesis of similar compounds and their potential therapeutic uses . For example, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13-12(14)7-5-9-4-6-10(15-2)11(8-9)16-3/h4,6,8H,5,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFMJNOROBLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3615840.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B3615846.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B3615850.png)
![2-nitro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3615856.png)
![3-phenyl-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}propanamide](/img/structure/B3615864.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B3615868.png)
![methyl 2-[({[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3615875.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}benzenesulfonamide](/img/structure/B3615881.png)
![2-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3615901.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3615904.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(2-ethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3615908.png)
amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3615915.png)
![5-[(4-methoxyphenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3615945.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3615954.png)
